

Application Notes & Protocols: Functionalization of the C-5 Amino Group in Pyrimidines

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N*-(5-aminopyrimidin-2-yl)acetamide

CAS No.: 59690-85-6

Cat. No.: B3146349

[Get Quote](#)

Introduction: The Strategic Importance of the C-5 Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of nucleobases essential to life and a vast array of therapeutic agents.[1][2] Among its derivatives, those bearing an amino group at the C-5 position are of particular strategic importance. This specific arrangement offers a versatile chemical handle for introducing a wide range of substituents, profoundly influencing the molecule's steric and electronic properties.[3] Modifications at this position can enhance biological activity, improve pharmacokinetic profiles, and fine-tune selectivity for protein targets.[3][4] Consequently, robust and efficient methods for the functionalization of the C-5 amino group are critical for drug discovery and development programs, enabling the rapid generation of diverse compound libraries for screening and optimization.[4][5]

This guide provides a detailed overview of key synthetic strategies for modifying the C-5 amino group of pyrimidines, focusing on practical, field-proven protocols. We will delve into the mechanistic rationale behind common transformations, including acylation, sulfonylation, and

modern cross-coupling reactions, offering researchers the knowledge to not only apply these methods but also to troubleshoot and adapt them for their specific molecular targets.

N-Acylation and N-Sulfonylation: Foundational Modifications

Direct acylation and sulfonylation of the C-5 amino group are among the most straightforward and widely used derivatization techniques. These reactions form stable amide and sulfonamide linkages, respectively, which are prevalent in numerous approved drugs. The choice of acylating or sulfonylating agent allows for the introduction of a vast array of functional groups, from simple alkyl and aryl moieties to more complex heterocyclic systems.

Mechanistic Rationale

The lone pair of electrons on the exocyclic amino group at the C-5 position of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium or sulfonylpyridinium intermediate.

```
dot graph "Acylation_Sulfonylation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=8, height=3]; node [shape="plaintext", fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368", arrowhead="vee", arrowsize=0.7];
```

} .dot Caption: General workflow for N-acylation and N-sulfonylation.

Protocol: General Procedure for N-Sulfonylation of 5-Aminouracil

This protocol is adapted from a regioselective synthesis of 5-aminosulfonyl uracil derivatives and demonstrates a reliable method for this class of transformation.[6]

Materials:

- 5-Aminouracil
- Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)
- Pyridine (anhydrous)
- Ethanol
- Diethyl ether

Procedure:

- **Reaction Setup:** To a solution of 5-aminouracil (1.0 eq) in anhydrous pyridine, add the desired arylsulfonyl chloride (1.1 eq) portion-wise at room temperature with stirring.
- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
- **Workup:** Upon completion, pour the reaction mixture into a beaker of ice water.
- **Precipitation:** Stir the aqueous mixture vigorously. The product will precipitate as a solid.
- **Isolation:** Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol and diethyl ether to aid in drying.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-arylsulfonamidouracil.

Self-Validation Insights:

- **Causality:** Pyridine serves as both the solvent and the base, ensuring the reaction proceeds smoothly.^{[6][7]} The use of a slight excess of the sulfonyl chloride drives the reaction to completion.
- **Trustworthiness:** Precipitation from ice water is a highly effective method for isolating the product, as the sulfonamide is typically much less soluble in water than the pyridine

hydrochloride byproduct. The subsequent washes remove residual impurities. Successful formation of a crystalline solid is a strong indicator of product formation.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

For the synthesis of C-5 N-aryl, N-heteroaryl, and N-alkyl pyrimidines, the Buchwald-Hartwig amination has become an indispensable tool.^[8] This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions with broad functional group tolerance, a significant advantage over harsher classical methods like the Ullmann condensation.^{[8][9]}

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving several key steps.^{[8][10]}

- **Oxidative Addition:** A low-valent Pd(0) complex, stabilized by phosphine ligands, reacts with an aryl/heteroaryl halide (or triflate) to form a Pd(II) intermediate. This is often the rate-determining step.^{[11][12]}
- **Amine Coordination & Deprotonation:** The aminopyrimidine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
- **Reductive Elimination:** The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.^{[8][10]}

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, BrettPhos) facilitate both the oxidative addition and the final reductive elimination steps, increasing reaction rates and yields.^{[8][10][13]}

```
dot graph "Buchwald_Hartwig_Cycle" { graph [splines=true, overlap=false, nodesep=0.5, bgcolor="#FFFFFF", width=8, height=6]; node [shape="box", style="rounded, filled", fontname="Arial", fontsize=11]; edge [fontsize=10, fontname="Arial", color="#5F6368", arrowhead="vee", arrowsize=0.7];
```

} .dot Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Palladium-Catalyzed N-Arylation of 5-Aminopyrimidine

This protocol is a representative procedure for the coupling of an aminopyrimidine with an aryl bromide, adaptable for various substrates with appropriate optimization.[13]

Materials:

- 5-Aminopyrimidine
- Aryl bromide (e.g., 4-bromotoluene)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Xantphos (or other suitable phosphine ligand)
- Cesium carbonate (Cs_2CO_3) or Sodium tert-butoxide (NaOtBu)
- Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

- Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
- Reagent Preparation: In an oven-dried Schlenk flask, combine 5-aminopyrimidine (1.2 eq), aryl bromide (1.0 eq), base (Cs_2CO_3 , 2.0 eq), $\text{Pd}_2(\text{dba})_3$ (2-5 mol%), and Xantphos (4-10 mol%).
- Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
- Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
- Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
- Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC.

- **Workup:** After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired N-aryl-5-aminopyrimidine.

Self-Validation & Troubleshooting:

- **Causality:** The inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. The base is crucial for the deprotonation step of the catalytic cycle.^[10] Stronger bases like NaOtBu are often used for less reactive aryl chlorides, while carbonates or phosphates are milder options for sensitive functional groups.^{[14][15]}
- **Trustworthiness:** A common failure mode is catalyst deactivation. If the reaction stalls, it may be due to poor quality reagents or incomplete removal of oxygen.^[14] Dehalogenation of the aryl halide is a potential side reaction. Screening different ligands, bases, and solvents is a standard optimization strategy.^{[14][15]}

Copper-Catalyzed C-N Cross-Coupling: The Chan-Lam Reaction

As a cost-effective and operationally simpler alternative to palladium-catalyzed methods, the copper-catalyzed Chan-Lam coupling presents an attractive option for N-arylation.^{[16][17]} This reaction typically utilizes arylboronic acids as the coupling partner and can often be run open to the air.^{[16][18]}

Mechanistic Rationale

While the exact mechanism can be complex and substrate-dependent, a generally accepted pathway involves a Cu(II) species.^[16]

- **Ligand Exchange:** The amine substrate coordinates to the Cu(II) center.
- **Transmetalation:** The arylboronic acid undergoes transmetalation with the copper complex, transferring the aryl group to the copper center, potentially forming a Cu(III) intermediate.

- Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the N-arylated product and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[18]

```
dot graph "Chan_Lam_Workflow" { graph [rankdir="LR", splines=true, overlap=false,
nodesep=0.6, width=8, height=3]; node [shape="box", style="rounded, filled", fontname="Arial",
fontsize=11]; edge [fontsize=10, fontname="Arial", color="#5F6368", arrowhead="vee",
arrowsize=0.7];
```

} .dot Caption: Simplified workflow for Chan-Lam N-arylation.

Protocol: Copper-Promoted N-Arylation of an Aminopyrimidine

This protocol provides a general framework for the Chan-Lam coupling of aminopyrimidines with arylboronic acids.[19][20]

Materials:

- Aminopyrimidine (e.g., 2-amino-5-bromopyrimidine)
- Arylboronic acid (e.g., phenylboronic acid)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- Base (e.g., triethylamine or pyridine)
- Solvent (e.g., Dichloromethane (DCM) or Methanol)
- Molecular sieves (optional, for anhydrous conditions if needed)

Procedure:

- Reaction Setup: To a flask, add the aminopyrimidine (1.0 eq), arylboronic acid (1.5-2.0 eq), $\text{Cu}(\text{OAc})_2$ (1.0-2.0 eq), and base (2.0 eq).
- Solvent Addition: Add the solvent. The reaction can often be run open to the air.

- **Reaction Conditions:** Stir the mixture at room temperature or heat as necessary. Reaction times can vary significantly (a few hours to 3 days).[16]
- **Monitoring:** Monitor the reaction by TLC or LC-MS.
- **Workup:** Once complete, filter the reaction mixture through Celite® to remove copper salts, washing with the reaction solvent.
- **Purification:** Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the N-arylated product.

Self-Validation Insights:

- **Causality:** The use of a stoichiometric amount of copper is common, although catalytic versions exist.[18] The base is required to facilitate the reaction, and the choice of solvent can significantly impact reaction rates and yields.
- **Trustworthiness:** Unlike palladium catalysis, Chan-Lam couplings are generally less sensitive to air and moisture, making them operationally simpler.[16] However, reaction times can be longer, and substrate scope may be more limited compared to the Buchwald-Hartwig reaction.[21] Nickel-catalyzed variants have also been developed as a low-cost alternative.[22]

Comparative Analysis of Key Methodologies

Method	Coupling Partner	Catalyst/Reagent	Typical Conditions	Advantages	Limitations
N-Acylation	Acyl Halide/Anhydride	Base (Pyridine, Et ₃ N)	Room Temp, 0°C	Simple, high-yielding, wide substrate scope	Limited to amide bond formation
N-Sulfonylation	Sulfonyl Chloride	Base (Pyridine, Et ₃ N)	Room Temp	Forms stable sulfonamides, straightforward	Limited to sulfonamide bond formation
Buchwald-Hartwig	Aryl/Heteroaryl Halide	Pd(0) / Phosphine Ligand	80-110°C, Inert atm.	Very broad scope, high functional group tolerance	Requires inert conditions, expensive catalyst/ligands
Chan-Lam	Arylboronic Acid	Cu(II) salts	Room Temp - Reflux, Air	Operationally simple, inexpensive metal, air-tolerant	Can require stoichiometric copper, sometimes slower

Conclusion and Future Outlook

The functionalization of the C-5 amino group in pyrimidines is a mature yet continuously evolving field. While traditional acylation and sulfonylation reactions remain workhorses for their simplicity and reliability, modern metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex N-substituted pyrimidines. The Buchwald-Hartwig amination offers unparalleled scope and efficiency, while the Chan-Lam coupling provides a practical and cost-effective alternative. The choice of method ultimately depends on the specific synthetic target, available resources, and desired scale. As catalyst technology and mechanistic understanding continue to advance, we can anticipate the development of even more efficient, sustainable, and versatile methods for modifying this privileged scaffold, further empowering the discovery of next-generation therapeutics.

References

- University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [\[Link\]](#)
- Al-Amin, M., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)₂ and Pd(DPPF)₂: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [\[Link\]](#)
- Choi, K., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. [\[Link\]](#)
- Choi, K., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [\[Link\]](#)
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [\[Link\]](#)
- Kozak, W., et al. (2020). Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate. [\[Link\]](#)
- Janeba, Z., et al. (2007). Synthesis and antiviral and cytostatic evaluations of the new C-5 substituted pyrimidine and furo[2,3-d]pyrimidine 4',5'-didehydro-L-ascorbic acid derivatives. PubMed. [\[Link\]](#)
- ResearchGate. (n.d.). SCHEME 3 Synthesis of C5-substituted pyrimidine derivatives bearing the... ResearchGate. [\[Link\]](#)
- Smail, J. B., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. [\[Link\]](#)
- Sharma, V., et al. (2010). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [\[Link\]](#)
- Wikipedia. (n.d.). Pyrimidine. Wikipedia. [\[Link\]](#)

- Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [[Link](#)]
- Sangeetha, S., et al. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [[Link](#)]
- ResearchGate. (n.d.). Structures of 1-sulfonylpyrimidines I and 5-aminosulfonyl uracil derivatives II. ResearchGate. [[Link](#)]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [[Link](#)]
- Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [[Link](#)]
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [[Link](#)]
- Mo, B., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. [[Link](#)]
- Peyrat, G., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [[Link](#)]
- Mo, B., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. [[Link](#)]
- Lythgoe, B., et al. (1944). Experiments on the synthesis of purine nucleosides. Part V. The coupling of pyrimidine derivatives with diazonium salts. A method for the preparation of 5-aminopyrimidines. Journal of the Chemical Society (Resumed). [[Link](#)]
- Reddit. (2026). Troubleshooting a C–N Coupling Reaction. r/chemistry. [[Link](#)]
- ResearchGate. (n.d.). Synthetic route for sulfonamides 5a-f. ResearchGate. [[Link](#)]
- Kalita, A., et al. (2025). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. PMC. [[Link](#)]

- ResearchGate. (n.d.). Synthesis of N-arylated amide 110 through Chan–Lam coupling. ResearchGate. [\[Link\]](#)
- ResearchGate. (2021). Sustainable strategies of C–N bond formation via Ullmann coupling employing earth abundant copper catalyst. ResearchGate. [\[Link\]](#)
- Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [\[Link\]](#)
- Technical University of Denmark. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. DTU Orbit. [\[Link\]](#)
- ResearchGate. (2025). Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. ResearchGate. [\[Link\]](#)
- Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [\[Link\]](#)
- ResearchGate. (n.d.). Scheme 4. Site-Selective C–H Amination of Pyrimidines and Additional Heteroarenes a. ResearchGate. [\[Link\]](#)
- DeShong, P., et al. (2010). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [\[Link\]](#)
- Ashenurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [\[Link\]](#)
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [\[Link\]](#)
- ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. ACS GCI Pharmaceutical Roundtable. [\[Link\]](#)
- Greenberg, M. M., et al. (2013). Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening. PMC. [\[Link\]](#)

- BYJU'S. (2019). Diazotization Reaction Mechanism. BYJU'S. [[Link](#)]
- Unacademy. (n.d.). Diazotization Reaction Mechanism. Unacademy. [[Link](#)]
- Allerson, C. R., et al. (2003). Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo. PubMed. [[Link](#)]
- Google Patents. (n.d.). US2410793A - Sulfonamido pyrimidines.
- Gomaa, A. M., et al. (2018). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online. [[Link](#)]
- Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [[Link](#)]
- Asiri, A. M., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. [[Link](#)]
- El-Sayed, N. N. E., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
2. [tandfonline.com \[tandfonline.com\]](#)
3. [researchgate.net \[researchgate.net\]](#)
4. [pubs.acs.org \[pubs.acs.org\]](#)
5. [mdpi.com \[mdpi.com\]](#)

- [6. researchgate.net \[researchgate.net\]](#)
- [7. US2410793A - Sulfonamido pyrimidines - Google Patents \[patents.google.com\]](#)
- [8. Buchwald–Hartwig amination - Wikipedia \[en.wikipedia.org\]](#)
- [9. orbit.dtu.dk \[orbit.dtu.dk\]](#)
- [10. chem.libretexts.org \[chem.libretexts.org\]](#)
- [11. uwindsor.ca \[uwindsor.ca\]](#)
- [12. pubs.acs.org \[pubs.acs.org\]](#)
- [13. pubs.acs.org \[pubs.acs.org\]](#)
- [14. reddit.com \[reddit.com\]](#)
- [15. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [16. Chan–Lam coupling - Wikipedia \[en.wikipedia.org\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. Chan-Lam Coupling \[organic-chemistry.org\]](#)
- [19. Thieme E-Journals - Synthesis / Abstract \[thieme-connect.com\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. Ullmann condensation - Wikipedia \[en.wikipedia.org\]](#)
- [22. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Notes & Protocols: Functionalization of the C-5 Amino Group in Pyrimidines]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3146349/docs#application-notes-protocols-functionalization-of-the-c-5-amino-group-in-pyrimidines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)